molecular formula C13H15BrO2 B11839484 Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11839484
M. Wt: 283.16 g/mol
InChI Key: XHQOOSLIWDUCTB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.

    Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of ethyl 6-substituted-1,2,3,4-tetrahydronaphthalene-2-carboxylates.

    Reduction: Formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.

    Oxidation: Formation of naphthalene-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a fluorine atom at the 6th position.

    Ethyl 6-iodo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an iodine atom at the 6th position.

Uniqueness

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQOOSLIWDUCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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